N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine
Description
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a phenoxybenzoyl group attached to an azepane ring, with two methyl groups attached to the nitrogen atom
Properties
IUPAC Name |
[4-(dimethylamino)azepan-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(2)18-9-7-14-23(15-13-18)21(24)17-8-6-12-20(16-17)25-19-10-4-3-5-11-19/h3-6,8,10-12,16,18H,7,9,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTUIGORFCUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxybenzoyl Group: The phenoxybenzoyl group is introduced through acylation reactions using phenoxybenzoyl chloride and a suitable base.
Dimethylation: The final step involves the dimethylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxybenzoyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzoyl group plays a crucial role in binding to the active site of the target, while the azepane ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(3-phenoxybenzyl)-4-azepanamine
- N,N-dimethyl-1-(3-phenoxyphenyl)-4-azepanamine
Uniqueness
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine is unique due to the presence of the phenoxybenzoyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or structural variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
